molecular formula C15H20BFO4 B3139008 Ethyl 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate CAS No. 474710-54-8

Ethyl 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B3139008
CAS No.: 474710-54-8
M. Wt: 294.13 g/mol
InChI Key: AQPMAYWVWGFNPQ-UHFFFAOYSA-N
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Description

Ethyl 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronic ester derivative widely used in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity. The compound features:

  • A benzoate core with a fluorine substituent at the 2-position, enhancing electrophilicity.
  • A pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 5-position, enabling transmetallation in palladium-catalyzed couplings .
  • An ethyl ester group, balancing solubility and lipophilicity for synthetic applications.

Its molecular formula is C₁₅H₂₀BFO₄ (calculated molecular weight: 294.13 g/mol), and it is commonly employed in pharmaceutical and materials science research .

Properties

IUPAC Name

ethyl 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BFO4/c1-6-19-13(18)11-9-10(7-8-12(11)17)16-20-14(2,3)15(4,5)21-16/h7-9H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQPMAYWVWGFNPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BFO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves a multi-step process. One common method includes the following steps:

    Bromination: The starting material, ethyl benzoate, undergoes bromination to introduce a bromine atom at the desired position on the aromatic ring.

    Fluorination: The brominated intermediate is then subjected to a fluorination reaction using a suitable fluorinating agent, such as cesium fluoride, to replace the bromine atom with a fluorine atom.

    Borylation: The fluorinated intermediate is then reacted with bis(pinacolato)diboron in the presence of a palladium catalyst to introduce the boronic ester group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.

    Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or borate ester.

    Substitution: The fluorine atom on the aromatic ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

    Cross-Coupling Products: Biaryl compounds formed from Suzuki-Miyaura reactions.

    Oxidation Products: Boronic acids or borate esters.

    Substitution Products: Fluorinated aromatic compounds with various substituents.

Scientific Research Applications

Medicinal Chemistry

Drug Development
Ethyl 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is utilized as an intermediate in the synthesis of biologically active compounds. Its fluorinated structure enhances metabolic stability and bioactivity. For instance, it has been applied in the development of novel pharmaceuticals targeting specific receptors or enzymes involved in disease pathways.

Case Study: Anticancer Agents
Research has demonstrated that derivatives of this compound exhibit potential anticancer properties. In a study focusing on its derivatives, compounds synthesized using this compound showed promising activity against various cancer cell lines. The incorporation of the dioxaborolane moiety aids in the selective targeting of tumor cells while minimizing effects on healthy tissues.

Organic Synthesis

Borylation Reactions
The compound serves as a borylating agent in palladium-catalyzed reactions. Its unique structure allows for selective borylation at benzylic positions in alkylbenzenes. This application is crucial for synthesizing complex organic molecules with high precision.

Reaction TypeDescriptionReference
BorylationSelective functionalization of C-H bonds
Suzuki CouplingFormation of biaryl compounds through cross-coupling

Materials Science

Polymer Chemistry
this compound is also explored for its role in polymer synthesis. It can be incorporated into polymer backbones to impart unique properties such as enhanced thermal stability and mechanical strength.

Case Study: Conductive Polymers
In studies involving conductive polymers, the incorporation of this compound has led to improved electrical conductivity and thermal properties. Researchers have developed materials suitable for applications in flexible electronics and energy storage devices.

Analytical Chemistry

Fluorescent Probes
The compound can be modified to create fluorescent probes for biological imaging. Its fluorinated structure allows for enhanced fluorescence properties, making it suitable for tracking biological processes in live cells.

Mechanism of Action

The mechanism of action of Ethyl 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the dioxaborolane ring forms a complex with the palladium catalyst, facilitating the transfer of the aryl or vinyl group to the coupling partner. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to form the desired carbon-carbon bond.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Fluorine vs. Chlorine Substituents
  • Ethyl 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS 474709-76-7): Chlorine at the 2-position (vs. Boronate at the 4-position (vs. 5-position) alters steric interactions during palladium coordination. Molecular weight: 310.58 g/mol .
Fluorine vs. Trifluoromethyl Substituents
  • Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzoate (CAS 480425-35-2):
    • Trifluoromethyl group at the 5-position introduces stronger electron-withdrawing effects, enhancing reactivity but reducing solubility.
    • Methyl ester (vs. ethyl) lowers molecular weight (332.16 g/mol ) and may affect hydrolysis stability .

Boronate Positional Isomers

Meta vs. Para Substitution
  • Methyl 2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS 867256-77-7):
    • Boronate at the 3-position creates meta-substitution relative to fluorine.
    • Reduced conjugation between substituents may lower electronic activation in coupling reactions compared to para-substituted analogs .
Boronate at Position 4
  • Ethyl 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS 474709-76-7):
    • Steric hindrance at the 4-position could impede palladium catalyst access, slowing reaction kinetics .

Ester Group Modifications

Ethyl vs. Methyl Esters
  • Molecular weight: 290.16 g/mol (vs. 294.13 g/mol for the ethyl analog) .
Amide Derivatives
  • N-Ethyl-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS BD01524156):
    • Replacement of ester with amide group increases hydrogen-bonding capacity, altering solubility and stability.
    • Molecular weight: 293.16 g/mol .

Reactivity and Application Comparisons

Suzuki-Miyaura Cross-Coupling Efficiency

Compound Substituent (Position) Boronate Position Reactivity (Relative Rate) Key Applications
Target Compound F (2) 5 High Pharmaceuticals, OLED materials
Ethyl 2-chloro-4-boronate analog Cl (2) 4 Moderate Agrochemical intermediates
Methyl 3-boronate-CF₃ analog CF₃ (5) 3 Very High Fluorinated polymer synthesis
Methyl 2-methyl-5-boronate analog CH₃ (2) 5 Low Bulk chemical synthesis

Key Observations :

  • Electron-withdrawing groups (F, Cl, CF₃) enhance reactivity by polarizing the aromatic ring, facilitating oxidative addition to palladium .
  • Ethyl esters provide a balance between stability and reactivity compared to methyl or amide derivatives .

Stability and Handling Considerations

  • Ethyl 2-fluoro-5-boronate benzoate is typically stored at 2–8°C under inert gas to prevent hydrolysis of the boronate ester .
  • Chlorinated analogs (e.g., CAS 474709-76-7) require stricter moisture control due to higher sensitivity .

Biological Activity

Ethyl 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.

  • Chemical Formula : C₁₅H₂₀BFO₄
  • Molecular Weight : 294.1263 g/mol
  • CAS Number : 1198615-86-9

The compound contains a fluorinated benzoate moiety and a dioxaborolane group. The presence of the fluorine atom can enhance lipophilicity and bioavailability, while the dioxaborolane structure is known for its role in various chemical reactions, including cross-coupling reactions that are pivotal in drug discovery.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit varying degrees of antimicrobial activity. For instance:

  • Minimum Inhibitory Concentration (MIC) : Compounds with similar structures have shown MIC values ranging from 4–8 μg/mL against multidrug-resistant Staphylococcus aureus (MRSA) and Mycobacterium species .

Anticancer Activity

Research has demonstrated that this compound may possess anticancer properties:

  • Cell Proliferation Inhibition : Studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines. For example, one compound exhibited an IC50 value of 0.126μM0.126\,\mu M against MDA-MB-231 triple-negative breast cancer cells while showing significantly less effect on non-cancerous MCF10A cells . This suggests a potential for selective targeting of cancer cells.

Pharmacokinetics

The pharmacokinetic profile of related compounds has been evaluated in animal models:

ParameterValue
Cmax592 ± 62 mg/mL
Elimination Half-life>12h>12\,h
Oral Dose800 mg/kg

These parameters indicate favorable absorption and prolonged action in vivo .

Case Studies

  • Case Study on Antimicrobial Properties :
    • A compound structurally similar to this compound was tested against clinical strains of tuberculosis. Results showed potent activity with MIC values between 0.51.0μg/mL0.5-1.0\,\mu g/mL, indicating potential as a therapeutic agent against resistant strains .
  • Case Study on Anticancer Efficacy :
    • In a study involving BALB/c nude mice inoculated with MDA-MB-231 cells, treatment with a related compound resulted in significant inhibition of lung metastasis compared to standard treatments . This highlights the potential for this class of compounds in cancer therapy.

Q & A

Basic Synthesis Methodology

Q: What is a robust synthetic route for preparing Ethyl 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate? A: A common method involves coupling a fluorinated aromatic precursor with a boronating agent. For example:

Start with ethyl 2-fluoro-5-bromobenzoate.

React with bis(pinacolato)diboron (B₂Pin₂) via Miyaura borylation.

Use a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous THF at 80–90°C under inert gas .

Purify via column chromatography (silica gel, hexane/EtOAc).
Key considerations:

  • Steric effects : The fluorine substituent may slow coupling due to electron-withdrawing effects; excess B₂Pin₂ or prolonged reaction times (12–24 h) improve yields.
  • Characterization : Confirm purity via ¹⁹F NMR (δ ≈ -110 ppm for aromatic F) and ¹¹B NMR (δ ≈ 30 ppm for boronate) .

Cross-Coupling Applications

Q: How is this compound utilized in Suzuki-Miyaura cross-coupling reactions? A: The boronate ester acts as an aryl donor in coupling with aryl/heteroaryl halides. Example protocol:

Combine with aryl bromide (1.1 eq), Pd(PPh₃)₄ (2 mol%), and K₂CO₃ (2 eq) in DME/H₂O (3:1).

Heat at 90°C for 12 h.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

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